molecular formula C20H16N2O2S B12856391 2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one

2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one

Cat. No.: B12856391
M. Wt: 348.4 g/mol
InChI Key: LZYNJZUILTYHRZ-WOTCVVSMSA-N
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Description

2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a thiazolidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Cyclopentanone Derivatives: Compounds with similar structural features.

Uniqueness

2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one stands out due to its unique combination of functional groups and structural elements

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

(2E,5Z)-2-(2-oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N2O2S/c23-17-10-4-9-16(17)20-22(15-7-2-1-3-8-15)19(24)18(25-20)12-14-6-5-11-21-13-14/h1-3,5-8,11-13H,4,9-10H2/b18-12-,20-16+

InChI Key

LZYNJZUILTYHRZ-WOTCVVSMSA-N

Isomeric SMILES

C1C/C(=C\2/N(C(=O)/C(=C/C3=CN=CC=C3)/S2)C4=CC=CC=C4)/C(=O)C1

Canonical SMILES

C1CC(=C2N(C(=O)C(=CC3=CN=CC=C3)S2)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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